molecular formula C12H16O3 B3030945 3-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 1136-01-2

3-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No. B3030945
Key on ui cas rn: 1136-01-2
M. Wt: 208.25 g/mol
InChI Key: LFQSLLJGDHNKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221834B2

Procedure details

In a dry flask was placed 3,3-dimethylacrylic acid (2.064 ml, 19.98 mmol). Dichloromethane (20 ml) and anisole (4.36 ml, 40.0 mmol) were added. Aluminum chloride (10.65 g, 80 mmol) was added in a single portion. After stirring at room temperature for 10 minutes, the reaction was heated to 65° C. After 2 hours, the reaction was cooled to room temperature and poured carefully onto 150 g of ice and 50 mL of concentrated HCl. The aqueous layer was extracted with CHCl3 (3×50 mL). The combined organics were extracted with water (150 mL) and saturated NaHCO3 (3×75 ml). These aqueous extracts were combined and acidified with 1N HCl. The acidified aqueous solution was extracted with 4×75 mL of Et2O. The Et2O extracts were dried over Mg2SO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 0 to 100% EtOAc/hexanes to afford 3-(4-methoxyphenyl)-3-methylbutanoic acid. 1H NMR (CDCl3, 500 MHz) δ 7.28 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 2.62 (s, 2H), 1.45 (s, 6H).
Quantity
2.064 mL
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.36 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[C:8]1([O:14][CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[CH3:15][O:14][C:8]1[CH:13]=[CH:12][C:11]([C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[CH:10][CH:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.064 mL
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Two
Name
Quantity
10.65 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.36 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 65° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organics were extracted with water (150 mL) and saturated NaHCO3 (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous solution was extracted with 4×75 mL of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Et2O extracts were dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel with 0 to 100% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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